4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWGYOBIJCHIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions: The furan-2-ylmethyl and propan-2-yl groups are introduced through substitution reactions. For instance, the furan-2-ylmethyl group can be added using a nucleophilic substitution reaction with a furan-2-ylmethyl halide.
Thiol Group Introduction: The thiol group is typically introduced through a thiolation reaction, where a suitable thiolating agent is used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., 1-bromopentane, 2-chloroacetamide) in methanol/NaOH to form S-alkyl derivatives (Fig. 1). Yields range from 62–79% depending on the electrophile and reaction time .
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Acylation : Forms thioesters when treated with acyl chlorides or anhydrides.
Table 1: Alkylation Reactions
| Alkylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1-Bromopentane | S-Pentyl derivative | 72 | MeOH, NaOH, 60°C, 8 h |
| 2-Chloroacetamide | S-(2-Acetamidoethyl) derivative | 68 | MeOH, NaOH, 50°C, 6 h |
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfide bridges under mild oxidative conditions (e.g., air/O₂ or H₂O₂):
This dimerization is reversible under reducing agents like dithiothreitol (DTT) .
Coordination with Metal Ions
The triazole ring’s nitrogen atoms and thiol sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are critical in medicinal applications, where metal coordination enhances bioactivity .
Table 2: Metal Complexation
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| CuSO₄ | [Cu(C₁₀H₁₂N₃OS)₂]²⁺ | 8.2 |
| ZnCl₂ | [Zn(C₁₀H₁₂N₃OS)Cl₂] | 6.7 |
Electrophilic Aromatic Substitution
The triazole ring undergoes electrophilic substitutions, primarily at the C-5 position due to its electron density. Examples include:
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Nitration : Forms nitro derivatives using HNO₃/H₂SO₄.
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Sulfonation : Reacts with SO₃/H₂SO₄ to yield sulfonated products .
Cyclization and Ring-Opening Reactions
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Cyclization : In acidic media, the furan moiety can participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
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Ring-Opening : The furan ring opens under strong oxidizers (e.g., KMnO₄), yielding dicarboxylic acid derivatives .
Biological Activity Correlations
While beyond the scope of chemical reactions, the compound’s bioactivity (e.g., antimicrobial effects) is linked to its ability to:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that derivatives of triazoles often show enhanced activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of thiol groups has been linked to increased efficacy in inhibiting bacterial growth .
- Anticancer Properties : Research has demonstrated the potential of triazole derivatives in cancer therapy. The compound's ability to interfere with cellular processes involved in tumor growth makes it a candidate for further investigation in oncological pharmacology. In vitro studies have shown that modifications to the triazole scaffold can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The structural characteristics of 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol may enhance its ability to act on specific targets within these pathways .
Agricultural Applications
- Fungicides : The compound's antifungal properties make it suitable for use as a fungicide in agriculture. Triazole derivatives are commonly employed to control fungal diseases in crops, providing an effective means of protecting yield . Field trials have indicated that such compounds can significantly reduce the incidence of fungal infections in various plant species.
- Plant Growth Regulators : Research indicates that certain triazole compounds can act as plant growth regulators by influencing hormone levels and metabolic processes within plants. This application could enhance crop yield and resilience against environmental stressors .
Materials Science Applications
- Corrosion Inhibitors : The thiol group present in the compound allows it to form stable complexes with metal surfaces, making it a potential candidate for corrosion inhibition in metals and alloys. Studies have shown that triazole-based inhibitors can effectively reduce corrosion rates in aggressive environments .
- Polymer Chemistry : The incorporation of triazole units into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. These polymers may find applications in coatings and composites where durability is essential .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC6661803 | Demonstrated significant activity against multiple bacterial strains. |
| Anticancer | MDPI Cryst 2021 | Indicated selective cytotoxicity towards cancer cells in vitro. |
| Agriculture | Various Field Trials | Effective reduction of fungal infections in crops using triazole fungicides. |
| Corrosion Inhibition | Recent Materials Science Research | Showed promising results as a corrosion inhibitor for metal surfaces. |
Mechanism of Action
The mechanism by which 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiol group are critical for binding to biological targets.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazole-thiol scaffold is highly versatile, with biological and physicochemical properties influenced by substituents. Below is a comparative analysis of key analogues:
Key Research Findings and Contradictions
- Role of Furan : Furan-2-ylmethyl substituents improve metal-binding capacity and π-π interactions, critical for anticancer activity (). However, halogenated analogues (e.g., ) prioritize structural stability over bioactivity.
- Contradictions : While furan derivatives show promise in metal complexes (), some alkylated triazole-thiols (e.g., ) lack reported bioactivity, suggesting substituent specificity.
Biological Activity
The compound 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anti-inflammatory properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.32 g/mol. The structure includes a furan ring and a triazole moiety, which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes involved in fungal cell wall synthesis, such as lanosterol demethylase.
- Metal Ion Chelation : The thiol group can chelate metal ions, potentially enhancing the compound's antimicrobial properties by disrupting metal-dependent enzymes in pathogens.
- Modulation of Cytokine Production : Similar triazole derivatives have shown potential in modulating cytokine release in immune responses, impacting inflammation and immune regulation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of triazole derivatives against various pathogens:
- Bacterial Strains : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound can be a potential candidate for developing new antibacterial agents.
Anti-inflammatory Effects
In vitro studies on peripheral blood mononuclear cells (PBMCs) have shown that this triazole derivative can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6:
- Cytokine Release Inhibition : Treatment with the compound at concentrations of 50 µg/mL resulted in a reduction of TNF-α levels by approximately 44% compared to control groups.
Cytotoxicity Assessment
Toxicity assays indicate that the compound has low cytotoxicity at therapeutic concentrations:
- Cell Viability : At doses up to 100 µg/mL, cell viability remained above 90%, indicating a favorable safety profile for further development.
Case Studies
- Study on Antifungal Activity : A recent study evaluated various triazole derivatives, including our compound, against Candida species. The results indicated that it effectively inhibited fungal growth at low concentrations (MIC = 8 µg/mL), supporting its potential as an antifungal agent.
- Immunomodulatory Effects : Another study focused on the effects of triazole derivatives on immune cells. The findings demonstrated that our compound could enhance IL-10 production while inhibiting pro-inflammatory cytokines, suggesting it may serve as an immunomodulator in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives followed by alkylation. A reflux method using ethanol/water mixtures with KOH as a base (e.g., 0.002 M aqueous KOH) is effective for introducing substituents. Microwave-assisted synthesis (e.g., 80–100°C for 15–30 minutes) significantly reduces reaction time compared to conventional heating. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of thiol precursor to alkylating agent) and pH control during precipitation .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this triazole-thiol derivative?
Methodological Answer:
- ¹H/¹³C-NMR : Assign signals for furan protons (δ 6.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and triazole ring carbons (δ 150–160 ppm).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 266) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
Q. How is the preliminary antimicrobial activity of this compound assessed in vitro?
Methodological Answer: Use the serial dilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare test solutions in DMSO (≤1% v/v) and compare inhibition zones to standard drugs like ciprofloxacin or fluconazole .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent introduction) affect antiradical and anticancer activities?
Methodological Answer:
- Antiradical Activity : Introduce hydroxybenzylidene radicals (e.g., 2-hydroxybenzylidene) via Schiff base formation to enhance DPPH scavenging (IC₅₀ ~25 µM). Fluorinated substituents may reduce activity due to electron-withdrawing effects .
- Anticancer Activity : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form octahedral complexes. Test cytotoxicity against MCF-7 and Hep-G2 cell lines using MTT assays. Metal complexes often show 20–50% higher inhibition than free ligands .
Q. What computational strategies are used to predict ADME properties and binding interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or COX-2). Focus on hydrogen bonding with triazole-thiol moieties and hydrophobic contacts with isopropyl/furan groups.
- ADME Prediction : Employ SwissADME to evaluate bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. Substituents like furan improve solubility but may reduce metabolic stability .
Q. How is acute toxicity evaluated using integrated in silico and in vivo models?
Methodological Answer:
- In Silico : Predict LD₅₀ and organ-specific toxicity using ProTox-II or GUSAR.
- In Vivo : Administer graded doses (50–500 mg/kg) to rodent models (e.g., Wistar rats) over 14 days. Monitor hematological, hepatic, and renal biomarkers. Histopathological analysis of liver/kidney tissues identifies necrotic changes .
Q. What mechanistic insights explain the antiradical activity of derivatives with varying substituents?
Methodological Answer: Electron-donating groups (e.g., -OH, -OCH₃) stabilize radical intermediates via resonance, enhancing scavenging capacity. For example, 2-hydroxybenzylidene derivatives maintain >80% activity across concentrations (10–100 µM), while fluorinated analogs show concentration-dependent declines due to reduced electron density .
Q. How can contradictory data on biological activity between similar triazole-thiol derivatives be resolved?
Methodological Answer: Contradictions often arise from assay variability (e.g., solvent polarity, cell line sensitivity) or substituent electronic effects. Conduct dose-response curves (IC₅₀ comparisons) and validate results across multiple labs. For example, discrepancies in antimicrobial activity may reflect differences in bacterial membrane permeability or efflux pump expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
